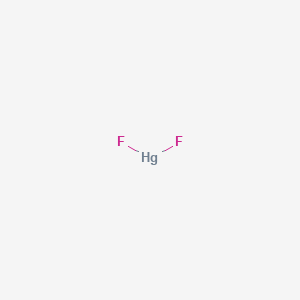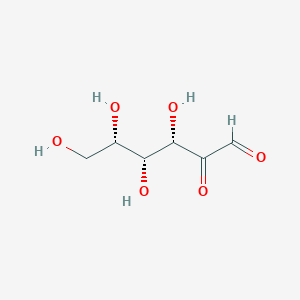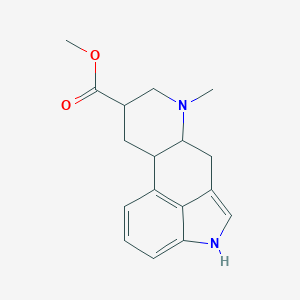
Methyl 6-methylergoline-8alpha-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- is a chemical compound belonging to the ergoline family. Ergoline derivatives are known for their diverse biological activities and are commonly found in natural products like ergot alkaloids. This particular compound is characterized by its unique structure, which includes a carboxylic acid group at the 8th position, a methyl group at the 6th position, and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- typically involves multiple steps, starting from simpler ergoline derivatives. One common method involves the esterification of ergoline-8-carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex ergoline derivatives.
Biology: The compound is studied for its potential biological activities, including interactions with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a research chemical in various industrial applications.
Mechanism of Action
The mechanism of action of Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- involves its interaction with molecular targets such as neurotransmitter receptors. The compound can bind to dopamine receptors, influencing neurotransmission pathways. This interaction can lead to various physiological effects, making it a compound of interest in neurological research.
Comparison with Similar Compounds
Similar Compounds
Lysergic acid methyl ester: Another ergoline derivative with similar structural features.
Ergoline-8-carboxylic acid, 10-methoxy-1,6-dimethyl-, methyl ester: A compound with additional methoxy and dimethyl groups.
Uniqueness
Ergoline-8-carboxylic acid, 6-methyl-, methyl ester, (8beta)- is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its distinct structure makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
5143-94-2 |
|---|---|
Molecular Formula |
C17H20N2O2 |
Molecular Weight |
284.35 g/mol |
IUPAC Name |
methyl (6aR,9S)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate |
InChI |
InChI=1S/C17H20N2O2/c1-19-9-11(17(20)21-2)6-13-12-4-3-5-14-16(12)10(8-18-14)7-15(13)19/h3-5,8,11,13,15,18H,6-7,9H2,1-2H3/t11-,13?,15+/m0/s1 |
InChI Key |
OSKZYLPFYNARRX-LKVSRFHLSA-N |
SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC |
Isomeric SMILES |
CN1C[C@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)OC |
Canonical SMILES |
CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)OC |
| 5143-94-2 | |
Synonyms |
9,10-Dihydroisolysergic Acid I Methyl Ester; 6-Methylergoline-8-carboxylic Acid Methyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


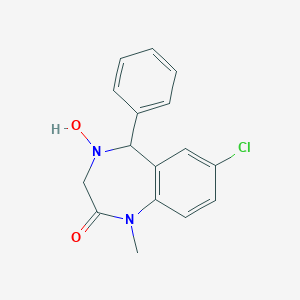
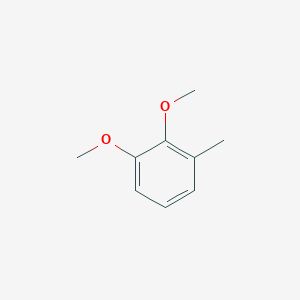


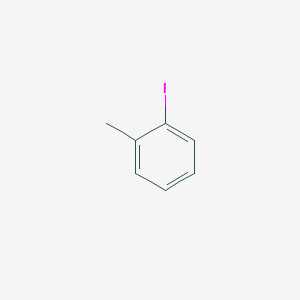
![1,3-Bis[3-acetyl-4-[3-(tert-butylamino)-2-hydroxypropoxy]phenyl]urea](/img/structure/B57081.png)

![3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea](/img/structure/B57084.png)

